molecular formula C16H13ClN2S B2461727 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 793678-91-8

5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No. B2461727
CAS RN: 793678-91-8
M. Wt: 300.8
InChI Key: PTXXVSCTMMAVET-UHFFFAOYSA-N
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Description

“5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that makes it a key component of many important biological compounds .


Molecular Structure Analysis

The molecular structure would be based on the imidazole ring, substituted at the 1 and 5 positions with the phenyl groups, and at the 2 position with a thiol group .


Chemical Reactions Analysis

Imidazoles are known to participate in a variety of chemical reactions, particularly as catalysts in biological systems. They can act as both acids and bases, making them amphoteric .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents and their positions. Generally, imidazoles have a dipole moment and can participate in hydrogen bonding, which can affect their solubility and reactivity .

Scientific Research Applications

Corrosion Inhibition

5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol derivatives have been studied for their corrosion inhibition properties. For instance, similar compounds like 5-((2-methl-1H-benzo[d]imidazol-1-yl)methyl)-1, 3, 4-oxadiazole-2-thiol (MBIMOT) have shown effectiveness in protecting mild steel against corrosion in sulphuric acid environments. These compounds form a protective layer on the metal surface, as evidenced by increased charge transfer resistance and corroborated by scanning electron microscopy (SEM) images (Ammal, Prajila, & Joseph, 2018).

Crystallographic Studies

Crystal structure analysis of related compounds, such as (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine, has been conducted to understand the molecular arrangement and intermolecular interactions. These studies provide insights into the structural properties of imidazole derivatives and their potential applications in material science and pharmaceuticals (Skrzypiec, Mazurek, Wagner, & Kubicki, 2012).

Molecular Docking Studies

Molecular docking studies of similar compounds, like 1,2,4,5-tetraaryl substituted imidazoles, have been implemented to understand their inhibitory activity against specific target proteins, such as glucosamine 6-phosphate synthase. These studies are crucial for developing new antimicrobial agents (Sharma, Jayashree, Narayana, Sarojini, Ravikumar, Murugavel, Anthal, & Kant, 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Imidazoles are found in many biologically active compounds, such as histamine, and can act as inhibitors or activators in biological systems .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in the development of new pharmaceuticals or materials, given the importance of imidazoles in biological systems .

properties

IUPAC Name

4-(4-chlorophenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c1-11-2-8-14(9-3-11)19-15(10-18-16(19)20)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXXVSCTMMAVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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